molecular formula C19H22N4O2 B2952925 N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 1197542-07-6

N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No. B2952925
CAS RN: 1197542-07-6
M. Wt: 338.411
InChI Key: CJJATTHGUGGTLY-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide, also known as CC-5013 or lenalidomide, is a synthetic derivative of thalidomide. It is a potent immunomodulatory drug that has been extensively studied in scientific research for its potential therapeutic applications in various diseases. Lenalidomide has been shown to possess anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer, autoimmune disorders, and other inflammatory diseases.

Mechanism of Action

The exact mechanism of action of lenalidomide is not fully understood, but it is believed to work through multiple pathways. Lenalidomide has been shown to modulate the immune system by enhancing the activity of natural killer (NK) cells and T cells, while suppressing the activity of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the production of pro-angiogenic factors such as VEGF and bFGF, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Lenalidomide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. It also modulates the immune system by enhancing the activity of NK cells and T cells, while suppressing the activity of pro-inflammatory cytokines such as TNF-α and IL-6. Lenalidomide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

Lenalidomide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also has a well-established safety profile, which allows for its use in preclinical and clinical studies. However, lenalidomide also has some limitations for lab experiments. It is a complex molecule that can be difficult to synthesize and purify, which can lead to variability in experimental results. Additionally, lenalidomide is a potent immunomodulatory drug that can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for lenalidomide research. One area of interest is the development of lenalidomide-based combination therapies for the treatment of cancer and autoimmune disorders. Lenalidomide has been shown to enhance the activity of other drugs, such as chemotherapy agents and immune checkpoint inhibitors, which could lead to improved treatment outcomes. Another area of interest is the identification of biomarkers that can predict response to lenalidomide treatment, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the development of new lenalidomide analogs with improved pharmacological properties, such as increased potency and reduced toxicity.

Synthesis Methods

The synthesis of lenalidomide involves the condensation of 6-methyl-4-oxo-3,4-dihydroquinazoline-3-carboxylic acid with N-(1-cyanocycloheptyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product, lenalidomide.

Scientific Research Applications

Lenalidomide has been extensively studied in scientific research for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer, autoimmune disorders, and other inflammatory diseases.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14-6-7-16-15(10-14)18(25)23(13-21-16)11-17(24)22-19(12-20)8-4-2-3-5-9-19/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJATTHGUGGTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

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